molecular formula C5H8N2O2S B12117762 (2-Imino-thiazolidin-3-yl)-acetic acid CAS No. 24918-26-1

(2-Imino-thiazolidin-3-yl)-acetic acid

Cat. No.: B12117762
CAS No.: 24918-26-1
M. Wt: 160.20 g/mol
InChI Key: QLTLFBGKRUADQF-UHFFFAOYSA-N
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Description

(2-Imino-thiazolidin-3-yl)-acetic acid (CAS 23576-80-9) is a high-purity white solid compound provided with a purity of >96% (by NMR) and a molecular weight of 158.18 g/mol. It is characterized by a high melting point exceeding 230 °C . As a member of the thiazolidinone family, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Thiazolidinone derivatives are extensively researched in medicinal chemistry due to their wide spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiprotozoal properties . The 2-iminothiazolidinone core, in particular, is a prevalent structure in drug discovery . Researchers utilize this acetic acid-functionalized derivative as a versatile building block to create more complex structures, such as 5-arylidene derivatives, which have shown promise in various biological assays . Its application is foundational in exploring new inhibitors, including those targeting bacterial virulence systems like the Type III secretion system . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24918-26-1

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)acetic acid

InChI

InChI=1S/C5H8N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9)

InChI Key

QLTLFBGKRUADQF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(=O)O

Origin of Product

United States

The Significance of Thiazolidinone Core Structures in Modern Drug Discovery

The thiazolidinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This five-membered heterocyclic ring system is a key structural component in numerous compounds exhibiting diverse pharmacological activities. Researchers have successfully synthesized and evaluated a multitude of thiazolidinone derivatives, revealing their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.

The versatility of the thiazolidinone ring lies in its synthetic tractability, allowing for modifications at various positions. This adaptability enables the fine-tuning of the molecule's physicochemical properties and biological activity, making it a valuable framework for the design of new therapeutic agents.

Classification and Structural Features of 2 Imino Thiazolidin 3 Yl Acetic Acid

Within the broad family of thiazolidinones, (2-Imino-thiazolidin-3-yl)-acetic acid belongs to the 2-iminothiazolidinone subclass. Its defining structural features include a thiazolidinone ring with an imino group at the second position and an acetic acid moiety attached to the nitrogen atom at the third position.

The presence of the imino group and the carboxylic acid functional group are crucial to its chemical reactivity and biological activity. The imino group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, while the acetic acid side chain provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.

Below is a table summarizing some of the basic physicochemical properties of the parent compound, this compound, and a closely related analogue.

PropertyThis compound(2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid
Molecular Formula C5H6N2O2SC5H6N2O3S
Molecular Weight 158.18 g/mol 174.18 g/mol
Melting Point >230 °C235-237 °C
IUPAC Name (2-Imino-1,3-thiazolidin-3(2H)-yl)acetic acid(4-hydroxy-2-imino-2,5-dihydro-1,3-thiazol-5-yl)acetic acid

Theoretical and Computational Chemistry Studies on 2 Imino Thiazolidin 3 Yl Acetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.irekb.eg It has been widely applied to the study of thiazolidinone derivatives to understand their stability, reactivity, and other electronic properties. researchgate.netnih.gov DFT calculations allow for the optimization of molecular geometry and the determination of various electronic parameters that are key to predicting the chemical behavior of (2-Imino-thiazolidin-3-yl)-acetic acid and its analogues.

These quantum chemical analyses help to establish a correlation between the molecular structure and its observed biological activity. researchgate.net For instance, DFT studies on various thiazolidinone derivatives have been found to be in agreement with their in vitro inhibitory activities. researchgate.net The calculations can predict global reactivity descriptors such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), which provide a quantitative measure of the molecule's reactivity. ekb.eg

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (Egap), are fundamental in describing the chemical reactivity and stability of a molecule. wikipedia.orgnih.gov

Table 1: Representative Frontier Orbital Data for Thiazolidinone Derivatives

Compound Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reactivity Implication
Derivative A -6.2 -1.8 4.4 High Stability, Lower Reactivity
Derivative B -5.8 -2.5 3.3 Lower Stability, Higher Reactivity

Note: The data in this table is illustrative and represents typical values found in DFT studies of related heterocyclic compounds.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the structure of synthesized compounds. jmchemsci.com Calculated vibrational frequencies from FT-IR spectra and chemical shifts for ¹H-NMR and ¹³C-NMR can be correlated with experimental values to provide unambiguous structural elucidation. jmchemsci.commdpi.com

Furthermore, computational analysis is used to explore the conformational space of a molecule to identify its most stable three-dimensional structure (lowest energy conformer). nih.gov For flexible molecules like this compound, which can exist in various spatial arrangements, determining the preferred conformation is essential as it often dictates how the molecule interacts with biological targets. Studies on related 5-substituted thiazolidin-4-ones have used a combination of 2D NMR experiments and DFT calculations to perform extensive conformational analysis, revealing the preferred stereochemistry of double bonds within the structure. nih.gov

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netamazonaws.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. amazonaws.com For derivatives of the this compound scaffold, docking simulations are widely used to explore their potential as inhibitors of various enzymes or as agonists/antagonists for receptors. researchgate.netnih.gov

For example, thiazolidinone derivatives have been docked against targets like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. researchgate.net The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov The results are often quantified by a docking score, which estimates the binding energy; a lower score typically indicates a more favorable binding interaction. researchgate.net These in silico studies help to rationalize the structure-activity relationships observed in experimental assays and guide the design of more potent molecules. nih.gov

Table 2: Example Molecular Docking Results for Thiazolidinone Derivatives Against Various Protein Targets

Derivative Protein Target PDB Code Docking Score (kcal/mol) Key Interacting Residues
Compound X Acetylcholinesterase 6O4W -8.5 TYR72, TRP286, PHE338
Compound Y Butyrylcholinesterase 1P0I -7.9 TRP82, TYR332, HIS438

Note: This table contains representative data from various docking studies on related compounds to illustrate the application of this method. researchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules. researchgate.netmdpi.com

For the thiazolidin-4-one scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. mdpi.com These studies correlate the biological activity of a set of derivatives with their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.com The resulting models are visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus providing a solid basis for the rational design of more potent compounds. mdpi.com

Prototropic Tautomerism Investigations (e.g., Amino/Imino Tautomerism)

The this compound structure contains an imino (=NH) group adjacent to a ring nitrogen, making it susceptible to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to different structural isomers, in this case, the amino (-NH₂) tautomer. The amino and imino forms can have different electronic properties, stabilities, and biological activities.

Computational chemistry, particularly DFT, is a powerful tool for investigating the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each form, researchers can predict which tautomer is likely to predominate under equilibrium conditions. These theoretical calculations can also model the transition state for the tautomeric interconversion, providing insights into the energy barrier for this process. For related 2-iminothiazolidine systems, computational studies have been essential in confirming the existence and stability of the imino form over other potential isomers. nih.gov

Mechanistic Insights from Computational Approaches for Chemical Reactions

Computational chemistry provides deep insights into the mechanisms of chemical reactions by modeling the entire reaction pathway. jmchemsci.com For the synthesis of thiazolidinone derivatives, such as the cyclo-condensation reaction between a Schiff base and thioglycolic acid, DFT calculations can be used to map the potential energy surface. jmchemsci.commdpi.com

This involves identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in the regioselective synthesis of related 3-thiazolidine acetic acid derivatives, computational analysis can explain why the reaction proceeds through a specific pathway, such as cyclization occurring at a particular nitrogen atom within a thiourea (B124793) moiety. nih.gov These mechanistic studies are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes. mdpi.com

Future Directions and Research Opportunities for 2 Imino Thiazolidin 3 Yl Acetic Acid Derivatives

Design and Synthesis of Novel (2-Imino-thiazolidin-3-yl)-acetic Acid Analogues with Enhanced Potency and Selectivity

A primary focus for future research lies in the rational design and synthesis of new analogues of this compound with superior potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. Key strategies to enhance efficacy and selectivity include:

Substitution at the 5-position: The introduction of various aryl or heteroaryl groups at the 5-position of the thiazolidinone ring has been shown to significantly influence biological activity. Future efforts will likely focus on exploring a wider range of substituents to fine-tune the electronic and steric properties of the molecule for improved target binding.

Stereochemistry: The synthesis of enantiomerically pure derivatives is a critical step towards developing more selective drugs, as different stereoisomers can exhibit distinct pharmacological profiles.

Recent synthetic approaches have employed multi-component reactions and environmentally benign methods to efficiently generate libraries of novel derivatives for biological screening. These strategies will continue to be refined to accelerate the discovery of lead compounds with enhanced therapeutic profiles.

Exploration of Undiscovered Biological Activities and Molecular Targets

While derivatives of this compound are well-known for their anticancer and antimicrobial properties, a significant opportunity lies in the exploration of previously undiscovered biological activities and molecular targets. researchgate.netnih.govnih.govmdpi.com The versatility of the thiazolidinone scaffold suggests that its derivatives may interact with a broad range of biological systems.

Future research should venture into screening these compounds against a diverse panel of targets, including:

Enzymes: Inhibition of enzymes such as carbonic anhydrase, cyclooxygenase (COX), and aldose reductase has been reported for some thiazolidinone derivatives. nih.govnih.govmdpi.com Systematic screening against various enzyme families could uncover novel inhibitors with therapeutic potential for a range of diseases, including inflammatory disorders and metabolic conditions.

Receptors: Investigation into the interaction of these compounds with various cell surface and nuclear receptors could lead to the discovery of new agonists or antagonists for conditions like immune-mediated diseases. mdpi.com

Ion Channels: The modulation of ion channel activity is another underexplored area that could yield promising therapeutic agents for neurological and cardiovascular disorders.

High-throughput screening (HTS) campaigns coupled with mechanism-of-action studies will be instrumental in identifying novel biological activities and elucidating the molecular targets of these compounds.

Integration of Advanced Computational Methods in Rational Drug Design and Optimization

The integration of advanced computational methods is poised to revolutionize the rational design and optimization of this compound derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations provide invaluable insights into the molecular interactions that govern biological activity. mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

QSAR Modeling: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to develop predictive models that correlate the structural features of derivatives with their biological activity. mdpi.comresearchgate.net These models can guide the design of new compounds with enhanced potency.

Molecular Docking: Docking studies can predict the binding modes of these derivatives within the active sites of their target proteins. nih.govmdpi.com This information is crucial for understanding the key interactions responsible for activity and for designing modifications that improve binding affinity and selectivity.

Pharmacophore Modeling: This approach helps to identify the essential structural features (pharmacophore) required for a molecule to exhibit a specific biological activity. The resulting models can be used to screen virtual libraries for new hit compounds. nih.gov

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold with Other Pharmacophores

A burgeoning area of research is the development of hybrid molecules that combine the this compound scaffold with other known pharmacophores. mdpi.comnih.govmdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net This molecular hybridization strategy aims to create multifunctional drugs with improved efficacy, reduced side effects, or the ability to overcome drug resistance.

Examples of this approach include the synthesis of hybrids incorporating:

Indole moieties: Known for their diverse biological activities, indole rings have been combined with the thiazolidinone core to create novel anticancer agents. nih.gov

Sulfonamides: The incorporation of a sulfonamide group can enhance the carbonic anhydrase inhibitory activity of the parent molecule. nih.gov

Other heterocyclic systems: Fusing or linking the thiazolidinone ring with other heterocyclic systems like imidazothiazole can lead to compounds with unique pharmacological profiles. nih.gov

Q & A

Q. Methodological Insight :

  • Use HPLC-MS to monitor intermediate formation.
  • Yield improvements (~15–20%) are achievable by substituting chloroacetic acid with bromoacetic acid, leveraging higher reactivity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Focus
Spectral contradictions often arise from tautomerism (e.g., imino ↔ amino forms) or solvent effects. Strategies include:

  • Dynamic NMR Studies : Conduct variable-temperature <sup>1</sup>H NMR to identify tautomeric equilibria .
  • Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. Case Example :

  • A 2024 study reported conflicting <sup>13</sup>C NMR signals for the thiazolidinone carbonyl group (168–172 ppm). Resolution involved deuterated DMSO to stabilize the imino tautomer .

What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

Basic Research Focus
The compound is sensitive to:

  • Light : UV exposure induces ring-opening reactions.
  • Moisture : Hydrolysis of the imino group occurs at >60% relative humidity .

Q. Methodological Recommendations :

  • Storage : Use amber vials at –20°C under inert gas (N2 or Ar).
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

How can the reactivity of this compound with biomolecules be systematically evaluated for drug discovery applications?

Q. Advanced Research Focus

  • In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .
  • In Vitro Assays :
    • Thiol Reactivity : Incubate with glutathione (GSH) and quantify adducts via LC-MS/MS.
    • Enzyme Inhibition : Test against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .

Q. Data Interpretation :

  • Competitive binding curves (IC50) and kinetic parameters (kcat/KM) provide mechanistic insights .

What analytical techniques are most effective for quantifying trace impurities in this compound batches?

Q. Basic Research Focus

  • HPLC-PDA : C18 columns with 0.1% formic acid/ACN gradient (LOD: 0.05% w/w) .
  • IC-MS : Detects sulfonic acid byproducts from incomplete cyclization .

Q. Advanced Validation :

  • qNMR : Absolute quantification using maleic acid as an internal standard (error <2%) .

How does the compound’s solubility profile impact formulation strategies for in vivo studies?

Q. Advanced Research Focus

  • Solubility Screening :

    SolventSolubility (mg/mL, 25°C)
    Water1.2 ± 0.3
    DMSO45.8 ± 2.1
    Ethanol8.9 ± 0.7

Q. Formulation Strategies :

  • Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility for IV administration .
  • In Vivo PK : Monitor plasma concentration-time curves after oral dosing in rodent models .

What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced Research Focus

  • ADMET Prediction :
    • SwissADME : Predicts BBB permeability (low) and CYP450 inhibition risk.
    • ProTox-II : Identifies hepatotoxicity (Class III) and mutagenicity alerts .

Q. Validation :

  • Compare in silico results with Ames test data (≥85% concordance) .

How can researchers design experiments to assess the compound’s reactivity with common laboratory reagents?

Q. Basic Research Focus

  • Compatibility Testing :

    ReagentObservation (24h, RT)
    H2O2Rapid oxidation (↓ purity)
    NaHCO3Gas evolution (CO2)

Q. Protocol :

  • Mix 10 mg compound with 1 mL reagent, monitor via TLC .

What are the ecological implications of this compound, and how can biodegradation be assessed?

Q. Advanced Research Focus

  • OECD 301F Test : Measure % biodegradation in activated sludge over 28 days.

  • Ecotoxicology :

    OrganismEC50 (mg/L)
    Daphnia magna12.4 ± 1.5
    Aliivibrio fischeri8.9 ± 0.8

Q. Mitigation :

  • Photocatalytic degradation using TiO2 nanoparticles (≥90% removal under UV) .

How can researchers validate the compound’s mechanism of action in cellular assays while minimizing off-target effects?

Q. Advanced Research Focus

  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines.
  • Thermal Proteome Profiling (TPP) : Identify off-target proteins with shifted melting curves .

Q. Data Analysis :

  • Dose-response curves (pIC50) and selectivity indices (SI ≥ 10) confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.